molecular formula C9H8BrNO B1649641 N-(2-Bromophenyl)prop-2-enamide CAS No. 102804-43-3

N-(2-Bromophenyl)prop-2-enamide

Cat. No. B1649641
CAS RN: 102804-43-3
M. Wt: 226.07 g/mol
InChI Key: SQBJWIXWJHGHDP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a one-pot Ugi multi-component reaction has been used to synthesize related compounds . Another study reported a palladium-catalyzed Heck/Suzuki cascade reaction of N-(2-bromophenyl)acrylamides .

Scientific Research Applications

Enamide Cyclization in Organic Synthesis

N-(2-Bromophenyl)prop-2-enamide and its derivatives play a crucial role in the field of organic synthesis. Taniguchi et al. (2005) utilized similar compounds in radical cyclizations to construct complex organic structures, such as the cephalotaxine skeleton. This process is significant in synthesizing natural products and pharmaceuticals (Taniguchi et al., 2005).

Antimalarial Activity

Recent research by Kos et al. (2022) highlights the antimalarial potential of certain N-arylcinnamanilides, a class of compounds closely related to this compound. These compounds showed promising activity against the chloroquine-sensitive strain of P. falciparum, a malaria-causing parasite (Kos et al., 2022).

Anti-Inflammatory Potential

A study by Hošek et al. (2019) demonstrated the anti-inflammatory properties of ring-substituted N-arylcinnamanilides. These compounds attenuated lipopolysaccharide-induced NF-κB activation, suggesting their potential in treating inflammatory conditions (Hošek et al., 2019).

Molecularly Imprinted Polymers

Sobiech et al. (2022) explored the use of N-(2-arylethyl)-2-methylprop-2-enamides, closely related to this compound, in creating molecularly imprinted polymers. These polymers have high affinity for specific biomolecules, indicating their potential in biosensing and drug delivery systems (Sobiech et al., 2022).

Synthesis of Hancock Alkaloids

Davies et al. (2018) utilized derivatives of this compound in the asymmetric synthesis of Hancock alkaloids. These compounds, found in natural products, are of interest due to their biological activities (Davies et al., 2018).

Applications in Anticonvulsant Research

Edafiogho et al. (2003) investigated a potent anticonvulsant enaminone structurally related to this compound, revealing insights into its conformation and potential for new anticonvulsant agents (Edafiogho et al., 2003).

Spirocyclic Compound Formation

Satyanarayana and Maier (2008) studied the formation of spirocyclic compounds from enamides, which included compounds related to this compound, demonstrating their importance in creating complex organic structures (Satyanarayana & Maier, 2008).

Enamide Isomerization in Synthesis

Trost et al. (2017) focused on the isomerization of N-allyl amides to form geometrically defined enamides, relevant to compounds like this compound, which are used in synthesizing nitrogen-containing molecules (Trost et al., 2017).

Ultrasonic Studies for Molecular Interactions

Research by Tekade et al. (2015) on N-phenyl-3-(pyridin-4-yl) prop-2-enamide, a compound similar to this compound, analyzed molecular interactions in solution, contributing to a better understanding of these compounds in various solvents (Tekade et al., 2015).

ADMET-Related Properties of Cinnamanilides

Kos et al. (2020) synthesized and characterized novel N-arylcinnamanilides for their biological activities and ADMET properties, contributing to drug discovery research (Kos et al., 2020).

Monoamine Oxidase Inhibition

A study by Legoabe et al. (2011) on anilide derivatives, similar to this compound, revealed their potential as monoamine oxidase inhibitors, important for treating neurological disorders (Legoabe et al., 2011).

Geometry Optimization and Docking Studies

Otuokere et al. (2015) conducted in silico studies on belinostat, structurally related to this compound, for its potential inhibition of the Ebola virus, showcasing the compound's relevance in antiviral research (Otuokere et al., 2015).

Hydroformylation of Enamides

Saidi et al. (2008) investigated the hydroformylation of enamides, a reaction relevant to compounds like this compound, which is crucial in the synthesis of aldehydes (Saidi et al., 2008).

properties

IUPAC Name

N-(2-bromophenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c1-2-9(12)11-8-6-4-3-5-7(8)10/h2-6H,1H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQBJWIXWJHGHDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80544573
Record name N-(2-Bromophenyl)prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80544573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

102804-43-3
Record name N-(2-Bromophenyl)prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80544573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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